3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one
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Overview
Description
3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one is a heterocyclic compound that features a unique arrangement of nitrogen atoms within its structure
Preparation Methods
The synthesis of 3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired heterocyclic ring system.
Chemical Reactions Analysis
3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or organometallic compounds.
Scientific Research Applications
3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is investigated for use in materials science, particularly in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one can be compared with other similar compounds, such as:
1,2,4,5-Tetrazine derivatives: These compounds share a similar core structure and exhibit comparable reactivity.
Nitro-substituted heterocycles: Compounds with nitro groups in similar positions often show similar chemical behavior.
Isoindole derivatives: These compounds have a related ring system and can be used to study structure-activity relationships.
Properties
CAS No. |
70966-80-2 |
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Molecular Formula |
C10H7N5O3 |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
3-methyl-10-nitro-[1,2,4,5]tetrazino[1,6-b]isoindol-6-ol |
InChI |
InChI=1S/C10H7N5O3/c1-5-11-12-9-8-6(10(16)14(9)13-5)3-2-4-7(8)15(17)18/h2-4,16H,1H3 |
InChI Key |
INHQSGKHCZILJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=C2O)C=CC=C3[N+](=O)[O-])N=N1 |
Origin of Product |
United States |
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